PHA-793887

Catalog No.
S539350
CAS No.
718630-59-2
M.F
C19H31N5O2
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-793887

CAS Number

718630-59-2

Product Name

PHA-793887

IUPAC Name

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide

Molecular Formula

C19H31N5O2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25)

InChI Key

HUXYBQXJVXOMKX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PHA793887; PHA 793887; PHA-793887.

Canonical SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C

Description

The exact mass of the compound N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide is 361.24778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pancreatic Ductal Adenocarcinoma (PDAC) Treatment

Specific Scientific Field: Oncology, specifically the treatment of Pancreatic Ductal Adenocarcinoma (PDAC).

Summary of the Application: PHA-793887 is a pyrrolopyrazole derivative that inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, with IC 50 values of 80, 80, 5, 10 nM, respectively. It also inhibits CDK1-cyclin B, CDK4-cyclinD1, CDK9/cyclin T1, and GSK3-β with IC 50 values of 60, 62, 138, and 79 nM . This makes it a potential therapeutic agent against PDAC.

Methods of Application: The compound is likely administered to the patient, after which it inhibits the activity of the aforementioned cyclin-dependent kinases, disrupting the cell cycle and potentially leading to cell death .

Results or Outcomes: The inhibition of these kinases could lead to a halt in the progression of the cell cycle, even in cells with DNA damage, a potentially tumorigenic process. Additionally, the overexpression of CDK1 can lead to the stimulation of a range of proteins that induce stem cell properties, which can contribute to the development of cancer stem cells .

Application in Osteosarcoma Treatment

Specific Scientific Field: Oncology, specifically the treatment of Osteosarcoma.

Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against osteosarcoma using bioinformatics and molecular docking analyses .

Methods of Application: The compound is likely administered to the patient, where it induces apoptosis in osteosarcoma cells .

Results or Outcomes: Flow cytometry experiments revealed that PHA-793887 dose-dependently induced apoptosis in osteosarcoma cells . This could potentially lead to a reduction in tumor size and slow the progression of the disease.

Application in Breast Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of Breast Cancer.

Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against breast cancer. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in breast cancer cells .

Methods of Application: The compound is likely administered to the patient, where it inhibits the activity of the aforementioned cyclin-dependent kinases, disrupting the cell cycle and potentially leading to cell death .

Application in Neuroblastoma Treatment

Specific Scientific Field: Oncology, specifically the treatment of Neuroblastoma.

Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against neuroblastoma. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in neuroblastoma cells .

Application in Colorectal Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of Colorectal Cancer.

Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against colorectal cancer. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in colorectal cancer cells .

Application in Lung Cancer Treatment

Specific Scientific Field: Oncology, specifically the treatment of Lung Cancer.

Summary of the Application: PHA-793887 has been identified as a potential therapeutic agent against lung cancer. It inhibits CDK2-cyclinA, CDK2-cyclinE, CDK5-p25, and CDK7-cyclinA, which are often overexpressed in lung cancer cells .

PHA-793887 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK5, and CDK7. Its inhibitory potency is reflected in its half-maximal inhibitory concentration (IC50) values: 8 nM for CDK2, 5 nM for CDK5, and 10 nM for CDK7 . Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is implicated in over 90% of human cancers. PHA-793887 has shown significant cytotoxic effects against various leukemic cell lines, with IC50 values ranging from 0.3 to 7 μM in vitro, indicating its potential as an anticancer agent .

Studies suggest PHA-793887 may act as a cell cycle inhibitor []. At low concentrations, it might induce cell cycle arrest by affecting the phosphorylation of Rb protein and nucleophosmin, which are crucial regulators of cell division []. At higher concentrations, PHA-793887 may trigger apoptosis (programmed cell death) []. However, the detailed mechanism requires further investigation.

PHA-793887 functions primarily through competitive inhibition of ATP binding to CDKs, thereby preventing the phosphorylation of target proteins essential for cell cycle progression. At lower concentrations (0.2-1 μM), it induces cell cycle arrest and modulates the expression of proteins involved in cell cycle regulation, such as retinoblastoma protein and nucleophosmin . The compound's mechanism also includes the inhibition of cyclin E and cdc6 expression, which are critical for the transition from the G1 to S phase of the cell cycle .

In preclinical studies, PHA-793887 demonstrated significant antiproliferative activity against various cancer cell lines. It induced cell-cycle arrest and apoptosis at higher doses (≥5 μM) while sparing normal hematopoietic cells . In mouse xenograft models of human cancers, including ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas, PHA-793887 significantly inhibited tumor growth at doses between 10 to 30 mg/kg .

The synthesis of PHA-793887 involves several steps that optimize the structure of pyrrolo[3,4-c]pyrazoles. The compound was identified during a screening process aimed at developing effective CDK inhibitors suitable for intravenous administration. Specific synthetic routes have not been detailed extensively in the literature but generally involve standard organic synthesis techniques such as cyclization reactions and functional group modifications to achieve the desired pharmacophore .

PHA-793887 has potential applications in cancer therapy due to its ability to inhibit multiple CDKs involved in tumor growth and progression. Its efficacy against leukemic cells suggests it could be developed further for treating hematological malignancies. Additionally, its activity in solid tumors makes it a candidate for combination therapies with other anticancer agents .

Interaction studies have indicated that PHA-793887 exhibits dose-dependent hepatotoxicity, which was not predicted by preclinical models. In a phase I clinical trial, severe liver toxicity was observed at higher doses (≥44 mg/m²), leading to the termination of further clinical development due to safety concerns . This highlights the importance of thorough pharmacokinetic and toxicological evaluations during drug development.

Several compounds exhibit similar mechanisms of action as PHA-793887 but differ in their selectivity and side effect profiles:

Compound NameTarget CDKsIC50 ValuesNotable Features
DinaciclibCDK1, CDK2, CDK5~10 nMBroad-spectrum inhibitor with different toxicity profile .
AT7519CDK1, CDK2~20 nMSelective for certain cancers; less hepatotoxicity reported .
R547CDK2~30 nMPotent against solid tumors; currently in clinical trials .
SeliciclibCDK2~100 nMOral bioavailability; used in various cancer types with manageable side effects .

Molecular Formula (C19H31N5O2) and Chemical Properties

PHA-793887 possesses the molecular formula C19H31N5O2 with a molecular weight of 361.48 grams per mole [1] [2]. The compound exhibits specific physicochemical characteristics that contribute to its biological activity and pharmaceutical properties. The molecular structure contains 19 carbon atoms, 31 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms, reflecting its complex heterocyclic architecture [3].

PropertyValueReference
Molecular FormulaC19H31N5O2 [1]
Molecular Weight361.48 g/mol [2]
CAS Number718630-59-2 [1]
Water Solubility0.0937 mg/mL [2]
LogP2.01 [2]
Hydrogen Bond Acceptors4 [2]
Hydrogen Bond Donors2 [2]

The compound demonstrates limited aqueous solubility at 0.0937 milligrams per milliliter, which is characteristic of many lipophilic kinase inhibitors [2]. The calculated logarithm of the partition coefficient (LogP) is 2.01, indicating moderate lipophilicity that facilitates cellular membrane penetration [2]. PHA-793887 contains four hydrogen bond acceptor sites and two hydrogen bond donor sites, properties that are crucial for target protein interactions [2].

The predicted physiological charge is +1 under physiological conditions, suggesting protonation of basic nitrogen centers [2]. The polar surface area measures 81.33 square angstroms, which falls within the optimal range for oral bioavailability according to Lipinski's rule of five [2]. The compound exhibits four rotatable bonds, providing conformational flexibility necessary for binding to the cyclin-dependent kinase active site [2].

6,6-Dimethyl Pyrrolo[3,4-c]pyrazole Core Structure

The central structural feature of PHA-793887 is the 6,6-dimethyl pyrrolo[3,4-c]pyrazole core, which serves as the primary pharmacophore for cyclin-dependent kinase inhibition [7] [10]. This bicyclic heteroaromatic system consists of a fused pyrrole and pyrazole ring system with two methyl substituents at the 6-position [1] [7].

The pyrrolo[3,4-c]pyrazole scaffold represents a privileged structure in kinase inhibitor design, providing optimal geometric complementarity to the adenosine triphosphate binding site of cyclin-dependent kinases [7]. The 6,6-dimethyl substitution pattern introduces steric bulk that enhances selectivity by creating favorable van der Waals interactions with specific amino acid residues in the kinase active site [7].

Structural ComponentFunctionContribution to Activity
Pyrrolo ringHinge region bindingEssential for kinase recognition
Pyrazole ringCore scaffold stabilityMaintains optimal binding geometry
6,6-Dimethyl groupsSelectivity enhancementCreates favorable steric interactions
N-methylpiperidine carbonylATP mimicryOccupies ribose binding pocket

The tetrahydropyrrolo[3,4-c]pyrazole framework adopts a specific three-dimensional conformation that positions the hydrogen bond donor and acceptor groups for optimal interaction with the kinase hinge region [7]. The 6,6-dimethyl substitution locks the molecule in a preferred conformation, reducing conformational entropy loss upon binding and contributing to high-affinity kinase inhibition [10].

Research demonstrates that the 6-substituted pyrrolo[3,4-c]pyrazole core structure provides a robust platform for developing potent cyclin-dependent kinase inhibitors with improved selectivity profiles compared to earlier generation compounds [7]. The incorporation of the dimethyl groups at the 6-position specifically enhances binding affinity through hydrophobic interactions with the kinase active site while maintaining favorable physicochemical properties [7].

Structure-Activity Relationships

Structure-activity relationship studies reveal that specific modifications to the PHA-793887 scaffold significantly impact cyclin-dependent kinase inhibitory potency and selectivity [7] [10]. The compound demonstrates nanomolar inhibition of multiple cyclin-dependent kinase isoforms, with particularly potent activity against cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7 [4] [5].

Kinase TargetIC50 ValueSelectivity Index
Cyclin-dependent kinase 28 nMReference
Cyclin-dependent kinase 55 nM1.6-fold more potent
Cyclin-dependent kinase 710 nM0.8-fold relative potency
Cyclin-dependent kinase 160 nM7.5-fold less potent
Cyclin-dependent kinase 462 nM7.8-fold less potent

The N-methylpiperidine-4-carbonyl substituent at the 5-position of the pyrrolo[3,4-c]pyrazole core plays a critical role in determining kinase selectivity and binding affinity [7]. This moiety extends into the ribose binding pocket of the adenosine triphosphate site, forming favorable hydrophobic interactions with conserved amino acid residues [7]. Removal or modification of this group results in significant loss of inhibitory potency across all cyclin-dependent kinase isoforms [7].

The 3-methylbutanamide side chain attached to the pyrazole nitrogen contributes to the overall binding affinity and selectivity profile [1] [7]. This lipophilic substituent occupies a hydrophobic pocket adjacent to the adenosine triphosphate binding site, providing additional van der Waals interactions that stabilize the protein-inhibitor complex [7]. Structure-activity relationship analysis indicates that branched aliphatic chains at this position enhance selectivity for cyclin-dependent kinases over other serine-threonine kinases [7].

Optimization studies demonstrate that the 6,6-dimethyl substitution pattern is optimal for balancing potency, selectivity, and physicochemical properties [7]. Alternative alkyl substituents at the 6-position, including ethyl and propyl groups, result in decreased binding affinity and altered selectivity profiles [7]. The dimethyl configuration provides the ideal steric bulk to enhance selectivity without compromising binding affinity [7].

Structural Comparison with Related CDK Inhibitors

PHA-793887 belongs to a class of cyclin-dependent kinase inhibitors that share common structural features while exhibiting distinct binding modes and selectivity profiles [11] [12]. Comparative analysis with other clinically relevant cyclin-dependent kinase inhibitors reveals both similarities and key differences in molecular architecture and target engagement [22] [26].

CompoundCore StructurePrimary TargetsBinding Mode
PHA-793887Pyrrolo[3,4-c]pyrazoleCDK2/5/7ATP-competitive
DinaciclibPyrazolo[1,5-a]pyrimidineCDK1/2/5/9ATP-competitive
AlvocidibFlavoneCDK1/2/4/7/9ATP-competitive
PalbociclibPyrimidineCDK4/6ATP-competitive

Dinaciclib shares structural similarities with PHA-793887 through its heterocyclic core and ATP-competitive binding mechanism [22]. However, dinaciclib utilizes a pyrazolo[1,5-a]pyrimidine scaffold compared to the pyrrolo[3,4-c]pyrazole core of PHA-793887 [22]. Crystal structure analysis reveals that both compounds form hydrogen bonds with the kinase hinge region through their heterocyclic nitrogen atoms, but occupy distinct regions of the adenosine triphosphate binding pocket [22].

The binding mode of PHA-793887 involves formation of hydrogen bonds with the backbone carbonyl of glutamic acid 81 and the amide nitrogen and hydrogen of leucine 83 in the cyclin-dependent kinase 2 hinge region [28]. This interaction pattern is conserved among pyrrolo[3,4-c]pyrazole-based inhibitors and contributes to their high binding affinity [28]. The 6,6-dimethyl groups create additional van der Waals interactions with hydrophobic residues in the active site, enhancing selectivity over other kinase families [28].

Compared to first-generation cyclin-dependent kinase inhibitors such as alvocidib, PHA-793887 demonstrates improved selectivity and reduced off-target effects [11]. The pyrrolo[3,4-c]pyrazole scaffold provides a more rigid framework that reduces conformational flexibility and enhances target specificity [7]. This structural constraint results in fewer undesirable interactions with non-cyclin-dependent kinase targets while maintaining potent inhibition of the intended cyclin-dependent kinase isoforms [11].

Chemical Stability and Synthesis

The chemical stability of PHA-793887 is influenced by its heterocyclic core structure and substituent groups, with particular sensitivity to extreme pH conditions and elevated temperatures [19] [29]. The pyrrolo[3,4-c]pyrazole scaffold demonstrates good thermal stability under normal storage conditions, but may undergo degradation under harsh chemical environments [19].

Stability ParameterConditionStability Assessment
ThermalRoom temperatureStable
Thermal>100°CPotential degradation
pH2-10Generally stable
pH<2 or >12Potential hydrolysis
LightNormal laboratory conditionsStable
OxidativeAir exposureModerately stable

The compound exhibits good chemical stability under physiological conditions, with minimal degradation observed in aqueous buffer systems at pH 7.4 [19]. However, extreme acidic or basic conditions may promote hydrolysis of the amide bonds, particularly the 3-methylbutanamide substituent [19]. Storage recommendations specify maintenance at temperatures below 8 degrees Celsius in desiccated conditions to prevent moisture-induced degradation [10].

Synthetic approaches to PHA-793887 typically involve construction of the pyrrolo[3,4-c]pyrazole core through cyclization reactions of appropriately substituted precursors [18] [20]. The synthesis begins with formation of the pyrazole ring through condensation of hydrazine derivatives with 1,3-dicarbonyl compounds [18]. Subsequent cyclization and functionalization steps introduce the pyrrole ring and necessary substituents [18].

The key synthetic challenge involves regioselective introduction of the 6,6-dimethyl groups while maintaining the integrity of the heterocyclic core [18]. Modern synthetic methodologies employ controlled cyclization conditions and protective group strategies to achieve the desired substitution pattern [20]. The final coupling of the N-methylpiperidine-4-carbonyl and 3-methylbutanamide substituents requires careful optimization of reaction conditions to prevent unwanted side reactions [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

361.24777525 g/mol

Monoisotopic Mass

361.24777525 g/mol

Heavy Atom Count

26

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MKS45S912B

Wikipedia

Pha-793887

Dates

Modify: 2023-08-15
1: Massard C, Soria JC, Anthoney DA, Proctor A, Scaburri A, Pacciarini MA, Laffranchi B, Pellizzoni C, Kroemer G, Armand JP, Balheda R, Twelves CJ. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors. Cell Cycle. 2011 Mar 15;10(6):963-70. Epub 2011 Mar 15. PubMed PMID: 21368575.
2: Zoubir M, Flament C, Gdoura A, Bahleda R, Litvinova E, Soumelis V, Conforti R, Viaud S, Soria JC, Kroemer G, Zitvogel L, Chaput N. An inhibitor of cyclin-dependent kinases suppresses TLR signaling and increases the susceptibility of cancer patients to herpesviridae. Cell Cycle. 2011 Jan 1;10(1):118-26. Epub 2011 Jan 1. PubMed PMID: 21200142.
3: Iorio F, Bosotti R, Scacheri E, Belcastro V, Mithbaokar P, Ferriero R, Murino L, Tagliaferri R, Brunetti-Pierri N, Isacchi A, di Bernardo D. Discovery of drug mode of action and drug repositioning from transcriptional responses. Proc Natl Acad Sci U S A. 2010 Aug 17;107(33):14621-6. doi: 10.1073/pnas.1000138107. Epub 2010 Aug 2. PubMed PMID: 20679242; PubMed Central PMCID: PMC2930479.
4: Locatelli G, Bosotti R, Ciomei M, Brasca MG, Calogero R, Mercurio C, Fiorentini F, Bertolotti M, Scacheri E, Scaburri A, Galvani A, Pesenti E, De Baere T, Soria JC, Lazar V, Isacchi A. Transcriptional analysis of an E2F gene signature as a biomarker of activity of the cyclin-dependent kinase inhibitor PHA-793887 in tumor and skin biopsies from a phase I clinical study. Mol Cancer Ther. 2010 May;9(5):1265-73. doi: 10.1158/1535-7163.MCT-09-1163. Epub 2010 Apr 27. PubMed PMID: 20423997.
5: Alzani R, Pedrini O, Albanese C, Ceruti R, Casolaro A, Patton V, Colotta F, Rambaldi A, Introna M, Pesenti E, Ciomei M, Golay J. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models. Exp Hematol. 2010 Apr;38(4):259-269.e2. doi: 10.1016/j.exphem.2010.02.004. Epub 2010 Feb 16. PubMed PMID: 20167248.
6: Brasca MG, Albanese C, Alzani R, Amici R, Avanzi N, Ballinari D, Bischoff J, Borghi D, Casale E, Croci V, Fiorentini F, Isacchi A, Mercurio C, Nesi M, Orsini P, Pastori W, Pesenti E, Pevarello P, Roussel P, Varasi M, Volpi D, Vulpetti A, Ciomei M. Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing. Bioorg Med Chem. 2010 Mar 1;18(5):1844-53. doi: 10.1016/j.bmc.2010.01.042. Epub 2010 Jan 25. PubMed PMID: 20153204.

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